molecular formula C9H21FN2 B2812841 5-Fluorononane-1,9-diamine CAS No. 2247105-71-9

5-Fluorononane-1,9-diamine

Cat. No. B2812841
CAS RN: 2247105-71-9
M. Wt: 176.279
InChI Key: NWQNHOGYBBCILB-UHFFFAOYSA-N
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Description

5-Fluorononane-1,9-diamine, also known as 5-FND, is a chemical compound with the molecular formula C9H22N2F. It is a fluorinated diamine that has been found to have various applications in scientific research.

Scientific Research Applications

Co-crystal Structure and Optical Properties

Research on the co-crystal structure of similar fluorinated compounds, such as the study conducted by Ding and Pan (2013), reveals their potential in modifying optical properties for applications in materials science. The study showed that the co-crystal of 9-fluorenone and naphthalene-1, 5-diamine exhibited a red shift in PMMA film, suggesting its utility in designing materials with specific optical characteristics (Ding & Pan, 2013).

Biosynthesis of Diamines

The biosynthesis of diamines, including compounds structurally related to "5-Fluorononane-1,9-diamine," has significant implications for sustainable plastics production. Wang, Li, and Deng (2020) discussed the utilization of microbial factories for producing diamines, highlighting the environmental benefits of renewable raw materials in the synthesis of polyamide plastics (Wang, Li, & Deng, 2020).

Synthesis of Fluorinated Compounds

Wang, Sun, and Chu (2015) developed a method for the fluorination of 5-iodotriazoles, demonstrating the versatility of fluorinated diamines in synthesizing various functional groups. This research underscores the importance of such compounds in creating complex molecules with specific properties (Wang, Sun, & Chu, 2015).

Separation and Purification from Fermentation Broth

Lee et al. (2019) developed an efficient process for the separation and purification of diamines from fermentation broth, which is crucial for the industrial production of bio-based nylons. This research could facilitate the synthesis of renewable diamines, including those similar to "this compound" (Lee et al., 2019).

Polyimides Derived from Fluorinated Diamines

Research into novel polyimides derived from fluorinated diamines, such as the work by Zhang et al. (2010), explores the synthesis and properties of materials with potential applications in electronics and material science. These studies highlight the role of fluorinated diamines in creating polymers with desirable mechanical and optical properties (Zhang et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 5-Fluorononane-1,9-diamine are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of amines in the body, and their inhibition can have significant physiological effects.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity . As a diamine-based compound, it structurally mimics the substrates of these enzymes, allowing it to bind to their active sites and prevent the normal substrate from doing so. This results in a decrease in the metabolism of certain amines, leading to changes in physiological processes that depend on these metabolites.

Biochemical Pathways

The inhibition of amine oxidases by this compound affects several biochemical pathways. These enzymes are involved in the metabolism of amines, which are key components of various biological processes, including neurotransmission and cell growth . By inhibiting these enzymes, this compound can potentially alter these processes, although the specific downstream effects would depend on the particular amines that are affected.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific amines whose metabolism is affected by the inhibition of amine oxidases. These could include changes in neurotransmission, cell growth, and other physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Similarly, the presence of other compounds that can interact with amine oxidases could potentially affect the efficacy of this compound .

properties

IUPAC Name

5-fluorononane-1,9-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21FN2/c10-9(5-1-3-7-11)6-2-4-8-12/h9H,1-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNHOGYBBCILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CCCCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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